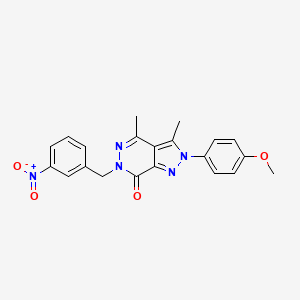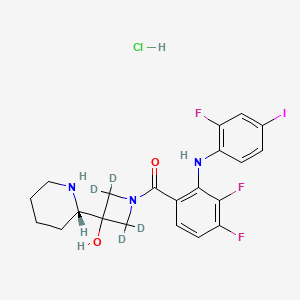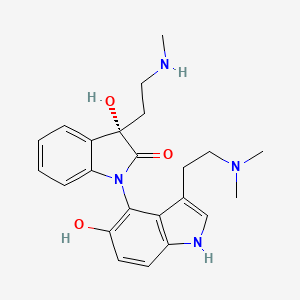
Donasine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Donasine is an indole alkaloid naturally derived from the rhizomes of Arundo donax L. This compound exhibits antipyretic properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Donasine involves several steps, starting from the extraction of the compound from the rhizomes of Arundo donax L. The extraction process typically involves solvent extraction followed by purification using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction and purification processes. The use of advanced chromatographic methods ensures the purity and quality of the compound. Additionally, synthetic routes may be optimized for large-scale production to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: Donasine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involving this compound can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed:
Scientific Research Applications
Donasine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in various chemical studies to understand its reactivity and properties.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: this compound’s antipyretic properties make it a candidate for the development of new therapeutic agents for fever management.
Industry: this compound is used in the development of various industrial products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Donasine involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved in this compound’s action are subjects of ongoing research.
Comparison with Similar Compounds
Indole Alkaloids: Donasine belongs to the class of indole alkaloids, which include compounds like vinblastine and vincristine.
Antipyretic Compounds: Other antipyretic compounds include acetaminophen and ibuprofen.
Comparison: this compound is unique due to its natural origin from Arundo donax L. and its specific chemical structure. Unlike synthetic antipyretics, this compound offers a natural alternative with potentially fewer side effects. Its indole alkaloid structure also provides unique reactivity and biological activity compared to other antipyretic compounds.
Properties
Molecular Formula |
C23H28N4O3 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(3S)-1-[3-[2-(dimethylamino)ethyl]-5-hydroxy-1H-indol-4-yl]-3-hydroxy-3-[2-(methylamino)ethyl]indol-2-one |
InChI |
InChI=1S/C23H28N4O3/c1-24-12-11-23(30)16-6-4-5-7-18(16)27(22(23)29)21-19(28)9-8-17-20(21)15(14-25-17)10-13-26(2)3/h4-9,14,24-25,28,30H,10-13H2,1-3H3/t23-/m0/s1 |
InChI Key |
BUAMVCSJOZBROF-QHCPKHFHSA-N |
Isomeric SMILES |
CNCC[C@@]1(C2=CC=CC=C2N(C1=O)C3=C(C=CC4=C3C(=CN4)CCN(C)C)O)O |
Canonical SMILES |
CNCCC1(C2=CC=CC=C2N(C1=O)C3=C(C=CC4=C3C(=CN4)CCN(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate](/img/structure/B12381464.png)
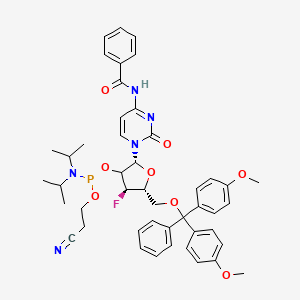

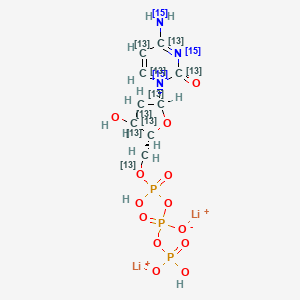
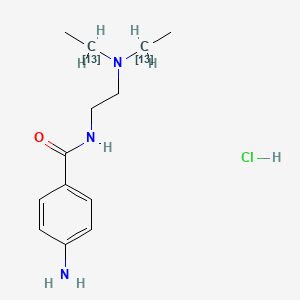
![potassium;[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate](/img/structure/B12381498.png)
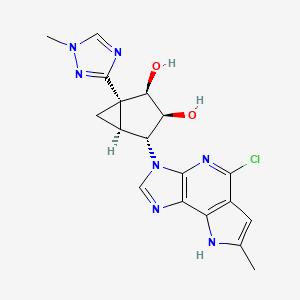
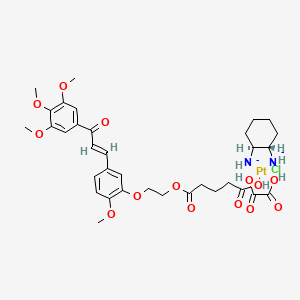
![(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(3S)-3-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(ethanimidoylamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]but-1-en-2-yl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide](/img/structure/B12381510.png)
![(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(butylcarbamoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12381526.png)
